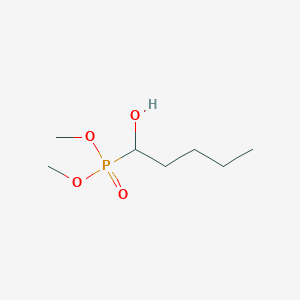
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is a heterocyclic organic compound with the molecular formula C10H12O. It is a derivative of benzoxepine, characterized by a seven-membered ring containing both oxygen and carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, terminal olefins obtained from reactions of tertiary chlorides with triphenylmethyl-lithium can be converted into epoxides, which then undergo base-induced ring-closure to form 3-hydroxy-2,3,4,5-tetrahydro-3-methylbenzoxepins .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-implantation properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1-benzoxepine: A structurally similar compound with a hydrogen atom instead of a methyl group at the 3-position.
2,3-Dihydro-1,5-benzoxazepine: Another related compound with a different ring structure and potential biological activities.
3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione: Shares a similar core structure but with different functional groups and properties.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the 3-position can influence its reactivity and interactions with biological targets, distinguishing it from other benzoxepine derivatives.
Propiedades
| 111286-68-1 | |
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-methyl-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C11H14O/c1-9-6-7-10-4-2-3-5-11(10)12-8-9/h2-5,9H,6-8H2,1H3 |
Clave InChI |
IVOCOERABNYYQI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
